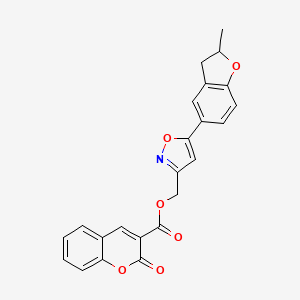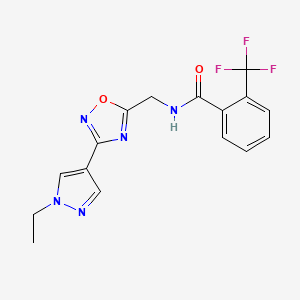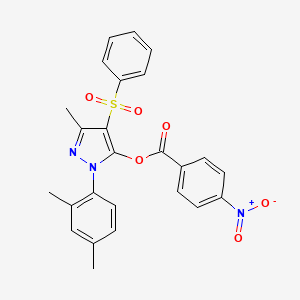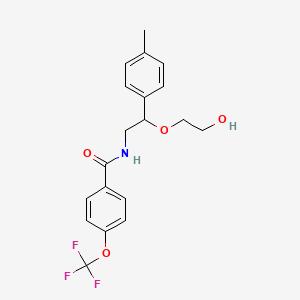
(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity in Breast Cancer : A study synthesized derivatives related to your compound and tested them against the MCF-7 breast cancer cell line. Compounds demonstrated significant anticancer activity, showcasing potential applications in cancer treatment (Gaber et al., 2021).
Use in Synthesis of N-formylenamides : Research has focused on synthesizing N-formylenamides of isoquinoline, a process that involves compounds similar to the one . This research contributes to the broader field of organic synthesis and potential pharmaceutical applications (Ivanov et al., 2006).
Development of Anticancer Agents : Certain derivatives have been studied for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This suggests a broad spectrum of potential therapeutic applications (Bonilla-Castañeda et al., 2022).
Reversible Piezochromism and Protonation Stimuli-Response : A derivative was found to exhibit properties like piezochromism and acidchromism, responding to external stimuli such as mechanical force and protonation. This opens up potential applications in material science (Gao-Feng et al., 2016).
Potential Antimicrobial Drugs : Compounds within this chemical family have been synthesized as potential antimicrobial drugs. Their high antibacterial activity suggests significant utility in fighting bacterial infections (Glushkov et al., 1997).
Synthesis of Novel Functional Acrylamide : A novel functional acrylamide derivative was synthesized and characterized for potential applications in homopolymerization and copolymerization. This research contributes to the field of polymer science (Ling et al., 1999).
PET Probes for Assessing Drug Efflux Transporters : In the study of positron emission tomography (PET) probes, derivatives of this compound were synthesized and evaluated for their potential in assessing the function of major drug efflux transporters, which is crucial for understanding drug resistance in cancer (Kawamura et al., 2011).
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15-11-19-14-18(24(28)26-20(19)12-16(15)2)9-10-25-23(27)8-6-17-5-7-21(29-3)22(13-17)30-4/h5-8,11-14H,9-10H2,1-4H3,(H,25,27)(H,26,28)/b8-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNNOSVIAHRJRA-VURMDHGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)





![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)


![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)
![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)
